![molecular formula C16H19N3O4S B2512848 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034606-61-4](/img/structure/B2512848.png)

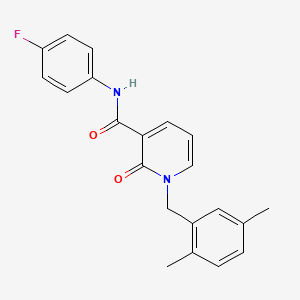

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also has a thiadiazole ring, which is a sulfur and nitrogen-containing heterocycle . These types of structures are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin and thiadiazole rings, as well as the amide linkage between them . The compound would likely exhibit the typical properties of these types of structures, such as aromaticity in the rings and the ability to form hydrogen bonds via the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the heterocyclic rings and the amide group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Enzyme Inhibition Studies

Researchers have examined its effects on enzymes:

Fluorescence Spectroscopy

Fluorescence studies have been conducted to understand its interactions with other molecules. These investigations provide insights into its behavior and potential applications .

Alopecia Research

Emerging evidence suggests a role for oxidative stress in hair loss (alopecia). Human dermal papilla cells (hDPCs) play a crucial role in hair follicle development and growth regulation. Researchers explore whether this compound can mitigate oxidative stress-related alopecia .

Mécanisme D'action

Biochemical Pathways

One study revealed that a related compound effectively suppressed hydrogen peroxide-induced apoptosis while also attenuating activated caspase signaling . It also restored the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

A related compound was found to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling .

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications . This could include studies to determine its biological activity, stability under various conditions, and potential uses in fields such as medicine or materials science .

Propriétés

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-2-3-11-15(24-19-18-11)16(21)17-9-12(20)10-4-5-13-14(8-10)23-7-6-22-13/h4-5,8,12,20H,2-3,6-7,9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDGXJXHULXOQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2512768.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2512771.png)

![2,2-difluoro-N-(2-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2512777.png)

![N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2512779.png)

![3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2512780.png)

![9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512781.png)

![Ethyl 6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2512783.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2512785.png)